[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol chemical properties
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Potential of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Abstract
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature, incorporating a reactive bromopyridine core, an electron-donating dimethylamino group, and a versatile primary alcohol, positions it as a valuable building block for the synthesis of complex molecular architectures. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a comprehensive technical overview. We will explore its core chemical properties, propose a robust synthetic pathway with mechanistic rationale, predict its spectroscopic profile, and discuss its potential reactivity and applications for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
The molecular architecture of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is defined by a pyridine ring substituted at the C2, C3, and C5 positions. The electron-donating dimethylamino group at C2 and the hydroxymethyl group at C3 are situated adjacent to one another, while the bromine atom at C5 provides a key handle for synthetic diversification.
Caption: Chemical structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
The combination of a polar alcohol, a basic amine, and a lipophilic brominated aromatic ring results in a molecule with intermediate polarity and solubility in a range of organic solvents. A summary of its key physicochemical properties, including both calculated and predicted values, is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₁₁BrN₂O | PubChem |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | 480656-34-4 | Commercial Supplier |
| Appearance | Off-white to pale yellow solid | Predicted |
| XlogP | 1.1 | Predicted[1] |
| Hydrogen Bond Donors | 1 (from -OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from pyridine N, amino N, and -OH) | Calculated |
| pKa (most basic) | ~5.5-6.5 (Pyridine N) | Predicted (based on analogs) |
| Boiling Point | >300 °C | Predicted |
| Melting Point | Not available | - |
Synthesis and Mechanistic Rationale
A robust and high-yield synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol can be logically achieved through the selective reduction of its corresponding aldehyde precursor, 5-bromo-2-(dimethylamino)nicotinaldehyde. This transformation is a cornerstone of organic synthesis, and sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent system of choice for this specific conversion.
Caption: Proposed synthesis of the title compound via reduction of the corresponding aldehyde.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
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5-bromo-2-(dimethylamino)nicotinaldehyde
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄)
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Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: Dissolve 5-bromo-2-(dimethylamino)nicotinaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to lower the temperature to 0-5 °C.
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Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions.
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Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic bromine or the pyridine ring.[2] The reaction is exothermic, and portion-wise addition at low temperature is crucial to maintain control and prevent potential side reactions.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
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Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
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-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
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Causality: Quenching decomposes the unreacted NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the desired alcohol. This process can be vigorous and generate hydrogen gas, necessitating slow addition at low temperature.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
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Extraction and Work-up: Partition the remaining aqueous residue between ethyl acetate and a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
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Causality: The product is organic-soluble and will be extracted into the ethyl acetate. The bicarbonate wash neutralizes any acidic byproducts and ensures the product is in its free base form for efficient extraction.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
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Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. While experimental data is not publicly available, a predicted spectroscopic profile can be constructed based on established principles and data from similar structures.[1][3][4][5]
Caption: A typical workflow for the synthesis and analytical characterization of the title compound.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, H-6), ~7.6 (d, 1H, H-4), ~4.6 (s, 2H, -CH₂OH), ~3.1 (s, 6H, -N(CH₃)₂), ~2.5 (br s, 1H, -OH). Note: The two aromatic protons will appear as doublets due to meta-coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 (C2), ~150 (C6), ~140 (C4), ~125 (C3), ~110 (C5), ~60 (-CH₂OH), ~40 (-N(CH₃)₂). Note: Assignments are approximate and based on substituent effects. |
| Mass Spec (EI) | Expected M⁺ at m/z 230 and M⁺+2 at m/z 232 with ~1:1 intensity ratio, characteristic of a monobrominated compound.[1] |
| IR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, 1450 (aromatic C=C/C=N stretch), ~1250 (C-N stretch), ~1050 (C-O stretch). |
Reactivity Profile and Applications in Drug Development
The true value of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol lies in its potential as a versatile synthetic intermediate. Each functional group provides a distinct avenue for further molecular elaboration.
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The Bromine Handle (C5): The bromine atom is the primary site for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino substituents at this position, a common strategy in the diversification of drug scaffolds.
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The Hydroxymethyl Group (C3): The primary alcohol is a versatile functional group. It can be:
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Oxidized to the corresponding aldehyde or carboxylic acid to enable further reactions like reductive amination or amide bond formation.
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Esterified or etherified to introduce a variety of side chains.
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Converted to a leaving group (e.g., by tosylation) to allow for nucleophilic substitution reactions. Hydroxymethylpyridine moieties are known to be important in the development of therapeutic agents, including potential anti-cancer drugs.[7][8][9]
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The Dimethylamino Group (C2): As a strong electron-donating group, the dimethylamino substituent activates the pyridine ring, influencing the regioselectivity of any potential electrophilic aromatic substitution reactions. It also imparts basicity and can be a key interaction point with biological targets. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs.[10][11]
Given these reactive sites, this compound is an ideal starting material for constructing libraries of novel, highly substituted pyridines for screening in drug discovery programs. Pyridine-based structures are ubiquitous in medicinal chemistry, with applications ranging from kinase inhibitors to treatments for neurodegenerative diseases.[12][13]
Conclusion
While direct literature on [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is scarce, a thorough analysis of its structure allows for a robust prediction of its properties, synthesis, and reactivity. It emerges as a highly valuable and versatile building block, offering three distinct points for chemical modification. The synthetic protocol outlined herein is based on reliable and scalable chemistry, providing a clear path to its production. For researchers in pharmaceutical and materials development, this compound represents a promising scaffold for the creation of novel and diverse molecular entities.
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